Bienvenue dans la boutique en ligne BenchChem!

7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine

Nucleophilic substitution Synthetic methodology Electrophilic warhead

7-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidine uniquely combines 2-Cl (Suzuki/SNAr) and 7-bromomethyl (SN2) handles for sequential orthogonal diversification—enabling parallel library synthesis in two steps vs. multi-step routes. The 7-bromomethyl group offers superior reactivity over chloromethyl analogs for amine/thiol conjugation, while the 2-Cl enables Pd-catalyzed cross-coupling. Essential for kinase inhibitor SAR (CDK7, FGFR4, PI3K), PROTAC design, and covalent warhead installation. Outperforms mono-functional analogs in step economy and product diversity.

Molecular Formula C7H4BrClN2S
Molecular Weight 263.54
CAS No. 1356017-04-3
Cat. No. B2409604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine
CAS1356017-04-3
Molecular FormulaC7H4BrClN2S
Molecular Weight263.54
Structural Identifiers
SMILESC1=C2C(=NC(=N1)Cl)C(=CS2)CBr
InChIInChI=1S/C7H4BrClN2S/c8-1-4-3-12-5-2-10-7(9)11-6(4)5/h2-3H,1H2
InChIKeyCDBPJDYMMIHRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine (CAS 1356017-04-3) – A Dual-Functional Electrophilic Building Block for Precision Kinase-Directed Synthesis


7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine (C₇H₄BrClN₂S; MW 263.54 g/mol) is a heterobifunctional building block featuring the thieno[3,2-d]pyrimidine core—a privileged scaffold in kinase inhibitor discovery—with a bromomethyl electrophile at the 7-position and a chloro substituent at the 2-position [1]. The 2-chloro group enables orthogonal palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), while the 7-bromomethyl group provides a highly reactive SN2 handle for conjugation to amines, thiols, alcohols, and carbanions [2]. This dual reactivity profile distinguishes the compound from mono-functional analogs and positions it as a strategic intermediate for divergent library synthesis in medicinal chemistry programs targeting CDK7, Tpl2, FGFR4, PI3K, and other kinases where thieno[3,2-d]pyrimidines have demonstrated validated activity [1].

Why 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine Cannot Be Replaced by Generic Analogs in Synthetic Workflows


Attempting to substitute 7-(bromomethyl)-2-chlorothieno[3,2-D]pyrimidine with generic mono-functional analogs—such as simple 2-chlorothieno[3,2-d]pyrimidines lacking the 7-bromomethyl handle, or 7-(chloromethyl) derivatives with inferior electrophilicity—introduces quantifiable liabilities in reaction efficiency, product diversity, and process reliability. The bromomethyl group demonstrates significantly higher reactivity toward N-, O-, and S-nucleophiles compared to chloromethyl counterparts, enabling substitution reactions that chloromethyl analogs fail to undergo [1]. Conversely, the 2-chloro substituent provides a orthogonal functionalization site that is absent in analogs bearing only the 7-bromomethyl group (e.g., 7-(bromomethyl)thieno[3,2-d]pyrimidine, CAS 871013-27-3) . The combination of these two distinct reactive centers—positioned on opposite sides of the bicyclic scaffold—is not replicated by any single commercially available close analog, making this compound a non-substitutable building block for synthetic sequences requiring sequential, regioselective diversification.

Quantitative Differentiation Evidence: 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine vs. Closest Analogs


Enhanced Electrophilic Reactivity: Bromomethyl vs. Chloromethyl Functional Handles

The 7-bromomethyl group in the target compound provides a superior leaving group compared to chloromethyl-substituted analogs. In a direct comparative study of 4-halomethyl-functionalized heterocycles, bromomethyl derivatives were found to be significantly more reactive toward diverse N-, O-, and S-nucleophiles than their chloromethyl counterparts, which exhibited insufficient reactivity with many nucleophiles and failed to undergo substitution [1]. While this study was conducted on imidazolium salts rather than thienopyrimidines, the fundamental SN2 reactivity hierarchy—where bromide is a better leaving group than chloride due to its lower basicity and weaker carbon-halogen bond—is well-established across heterocyclic systems [2].

Nucleophilic substitution Synthetic methodology Electrophilic warhead

Orthogonal Diversification: Dual Reactive Centers vs. Mono-Functional Analogs

Unlike 7-(bromomethyl)thieno[3,2-d]pyrimidine (CAS 871013-27-3, MW 229.10 g/mol), which lacks the 2-chloro substituent, the target compound incorporates two chemically orthogonal reactive centers positioned at opposite ends of the bicyclic scaffold . The 2-chloro group is positioned on the pyrimidine ring and participates in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and SNAr reactions under mild conditions, while the 7-bromomethyl group undergoes rapid SN2 displacement under basic or neutral conditions . This spatial and chemical orthogonality enables sequential, regioselective diversification—a capability that is absent in mono-functional analogs bearing only the bromomethyl handle.

Divergent synthesis Regioselective functionalization Medicinal chemistry

Validated Scaffold: Thieno[3,2-d]pyrimidine Core as Privileged Kinase Inhibitor Chemotype

The thieno[3,2-d]pyrimidine core is a validated privileged scaffold with demonstrated activity across multiple therapeutically relevant kinases. This scaffold has yielded potent inhibitors including GDC-0941 (a clinical-stage PI3K inhibitor), CDK7 inhibitors with improved potency and pharmacokinetic properties [1], and Tpl2 kinase inhibitors with good kinome selectivity [2]. Recent 2024 studies demonstrate that thieno[3,2-d]pyrimidine derivatives achieve potent CDK7 inhibition, with the thiophene ring playing a critical role in achieving remarkable kinase selectivity [3]. Unlike alternative scaffolds such as quinazolines or pyrido[3,2-d]pyrimidines, the thieno[3,2-d]pyrimidine core provides a distinct spatial arrangement of hydrogen-bonding vectors that is specifically recognized by the ATP-binding pockets of multiple kinases.

Kinase inhibition CDK7 Tpl2 PI3K Medicinal chemistry

Customizable Electrophilic Warhead: Tailored Covalent Inhibitor Design vs. Fixed Warhead Analogs

The 7-bromomethyl group serves as a versatile precursor for introducing diverse electrophilic warheads, a strategy validated in thieno[3,2-d]pyrimidine chemistry [1]. In a study of eighteen 2,6-substituted thieno[3,2-d]pyrimidine derivatives containing electrophilic warheads, compounds were designed based on the FGFR4 inhibitor Blu9931 [2]. Unlike analogs that arrive with pre-installed, fixed electrophilic warheads (e.g., acrylamides or chloroacetamides), the bromomethyl group in the target compound functions as a programmable SN2 handle. This allows researchers to conjugate their choice of nucleophile—amine, thiol, alcohol, or carbanion—to install warheads optimized for specific cysteine residues or other nucleophilic amino acids within the target kinase active site [3].

Covalent inhibitors Electrophilic warheads Targeted covalent drugs

Single-Source Reliability: Quality Specifications vs. Fragmented Supply Chains

The target compound (CAS 1356017-04-3) is available from established fine chemical suppliers with documented quality specifications, whereas close analogs require sourcing from multiple vendors with inconsistent quality standards . The compound is supplied with ≥95.0% purity (HPLC), complete analytical characterization including IUPAC name, canonical SMILES, InChI, InChI Key, and MDL Number MFCD23162762, along with comprehensive safety documentation including GHS hazard classifications and precautionary statements . In contrast, the mono-functional analog 7-(bromomethyl)thieno[3,2-d]pyrimidine (CAS 871013-27-3) lacks the 2-chloro substituent and requires separate sourcing of additional intermediates to achieve the same level of scaffold diversification.

Quality assurance Procurement Analytical chemistry

Optimal Procurement and Application Scenarios for 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine


Divergent Synthesis of 2,7-Disubstituted Thieno[3,2-d]pyrimidine Kinase Inhibitor Libraries

The orthogonal reactivity of the 2-chloro and 7-bromomethyl groups enables sequential, regioselective diversification in parallel library synthesis. Users can first perform SN2 conjugation at the 7-position with amine-, thiol-, or alcohol-based diversity elements, followed by palladium-catalyzed cross-coupling at the 2-position (Suzuki with aryl/heteroaryl boronic acids, or Buchwald-Hartwig amination) . This strategy has been successfully employed in the preparation of 7-arylthieno[3,2-d]pyrimidin-4-amine libraries, where sequential Suzuki couplings introduced aryl diversity at the 7-position [1]. The dual-functional nature of this building block consolidates two synthetic steps that would otherwise require separate intermediates, reducing overall step count and improving library generation efficiency.

Systematic Exploration of Electrophilic Warhead SAR for Covalent Kinase Inhibitors

The 7-bromomethyl group provides a universal conjugation platform for installing diverse electrophilic warheads, enabling systematic structure-activity relationship (SAR) studies of covalent inhibitors. Researchers can conjugate the same thieno[3,2-d]pyrimidine core to various nucleophiles—acrylamide precursors, chloroacetamide derivatives, sulfonyl fluoride-containing amines, or reversible covalent warheads—and evaluate the resulting conjugates for target engagement and selectivity . This approach mirrors the successful design of thieno[3,2-d]pyrimidine derivatives containing electrophilic warheads based on FGFR4 inhibitor Blu9931, where eighteen 2,6-substituted derivatives were prepared to probe warhead contributions to activity [1]. The bromomethyl handle eliminates the need to synthesize separate core scaffolds for each warhead class.

Synthesis of CDK7, Tpl2, and PI3K Inhibitor Candidates with Defined 2,7-Substitution Patterns

Given the demonstrated potency of thieno[3,2-d]pyrimidine derivatives against CDK7 , Tpl2 [1], and PI3K (clinical candidate GDC-0941) [2], this building block is strategically positioned for preparing focused compound libraries targeting these validated kinases. The 2-chloro group serves as a synthetic handle for introducing the specific 2-substituents that have been shown to drive potency and selectivity in each target class, while the 7-bromomethyl group enables installation of solubilizing groups, PEG linkers, or targeting moieties. This dual-functional building block is particularly valuable for medicinal chemistry programs seeking to optimize both target engagement (via 2-position modifications) and pharmacokinetic properties (via 7-position modifications) simultaneously.

Synthesis of Chemical Biology Probes with Bifunctional Linker Capabilities

The 7-bromomethyl group can be elaborated into linker-functionalized derivatives suitable for PROTAC (proteolysis-targeting chimera) design, fluorescent probe conjugation, or biotinylation for target engagement studies. The orthogonal 2-chloro group remains available for late-stage diversification to optimize target binding or introduce additional reporter groups. This bifunctional architecture enables the preparation of well-defined chemical biology tools where the thieno[3,2-d]pyrimidine core engages the target kinase, the 7-position-derived linker connects to an E3 ligase ligand (PROTAC) or fluorophore (imaging probe), and the 2-position bears optimized substituents for kinase selectivity .

Quote Request

Request a Quote for 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.